molecular formula C12H13NO3 B2728967 Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate CAS No. 1824190-01-3

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate

Cat. No.: B2728967
CAS No.: 1824190-01-3
M. Wt: 219.24
InChI Key: BAMUFTFPQBXURM-UHFFFAOYSA-N
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Description

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate is a spirocyclic compound featuring a benzoxazine ring fused with a cyclopropane moiety. The methyl ester group at the 6-position modulates solubility and may serve as a synthetic handle for further derivatization. This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis (50 mg: €804; 500 mg: €2,392) .

Properties

IUPAC Name

methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-11(14)8-2-3-10-9(6-8)13-7-12(16-10)4-5-12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUFTFPQBXURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3(CC3)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate typically involves multicomponent reactions (MCRs). One common method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol at 50°C . This method is advantageous due to the high yields of products and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s spiro architecture and ester functionality distinguish it from related benzoxazine derivatives. Key structural analogues include:

Compound Name Key Structural Features Substituents Applications/Notes Reference
Ethyl 4-benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d) Benzoxazine core, ethyl ester, benzyl group 6-methyl, 4-benzyl, ethyl ester Synthetic intermediate; mp 98–100°C, IR ν(CO): 1741 cm⁻¹
tert-Butyl 6-bromo-4-(phenylsulfonyl)spiro[3H-1,4-benzoxazine-2,1'-cyclopropane]-3-carboxylate Spiro benzoxazine-cyclopropane, tert-butyl ester 6-bromo, 4-phenylsulfonyl Potential halogenation precursor; Canonical SMILES: C21H22BrNO5S
Compound C3 () Spiro benzoxazine-cyclopropane, methoxy, cyano 7-methoxy, 5-cyano pyrimidine Kinase inhibitor candidate; 15% yield, MS [M+1]+: 619
  • Cyclopropane vs.
  • Ester Groups : Methyl esters (target compound) offer lower steric hindrance compared to tert-butyl () or ethyl (), influencing solubility and metabolic stability.

Physical and Spectroscopic Properties

  • Melting Points : The target compound’s solid-state stability is inferred from commercial availability , while 7d melts at 98–100°C .
  • IR Spectroscopy : Esters in benzoxazine derivatives (e.g., 7d) exhibit strong carbonyl stretches (ν ~1740 cm⁻¹) , consistent with the target compound’s expected IR profile.
  • Mass Spectrometry : Spiro-pyrimidine hybrids (e.g., C3) show [M+1]+ peaks at 619, confirming molecular integrity .

Biological Activity

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate is an intriguing compound within the realm of medicinal chemistry, noted for its unique spiro structure which combines elements of benzoxazine and cyclopropane. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. Its structural uniqueness is characterized by a spiro configuration that may contribute to its biological properties. The compound's synthesis involves several methods aimed at enhancing its yield and purity, which are critical for biological testing.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits potential cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) is explored to optimize its potency against specific targets.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Initial research indicates that it may interact with neuroprotective pathways, making it a candidate for further investigation in neurodegenerative disorders.

Research into the mechanisms of action for this compound is ongoing. It appears to interact with various enzymes and receptors involved in metabolic pathways. For instance, studies have suggested binding affinities to certain protein targets that could influence cellular signaling pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeTargeted Cell Lines/PathwaysObserved EffectsReference
AnticancerMDA-MB-231, HCT116IC50 values ranging from 5 to 10 µM
Anti-inflammatoryMacrophage culturesReduction in TNF-alpha production
NeuroprotectionSH-SY5Y (neuroblastoma)Increased cell viability under stress

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest favorable absorption and distribution profiles; however, comprehensive toxicity assessments are necessary to evaluate safety for potential clinical use.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Detailed SAR Studies : To identify modifications that enhance efficacy and reduce toxicity.
  • In Vivo Studies : To validate findings from in vitro assays and assess therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate?

  • Methodological Answer : Key approaches include:

  • Condensation reactions : Functionalized spiropyran derivatives can be synthesized by introducing chelating substituents into the benzoxazine scaffold via condensation with aminophenols or analogous nucleophiles (e.g., 2-aminophenol, 2-amino-4-methylphenol) under mild acidic conditions .
  • Cyclopropanation strategies : Acid-catalyzed ring-opening of cyclopropane intermediates (e.g., spiro[4.5]decanone derivatives) enables selective formation of the spirocyclic framework. Reductive scission with lithium in liquid ammonia may invert stereochemistry, necessitating careful control of reaction conditions .
  • Diels-Alder reactions : For structurally related carboxylates, tetrabutylammonium fluoride-mediated reactions with dienes like furan yield spirocyclic esters in moderate yields (~78%), validated by 1^1H NMR and ESI-MS .

Q. How is the cyclopropane ring in the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR analysis : The cyclopropane ring exhibits distinct upfield-shifted signals in 1^1H NMR (e.g., δH 0.60–0.71 ppm) and 13^13C NMR (δC 10.7–15.9 ppm). Coupling constants (e.g., J4,6a=8.0J_{4,6a} = 8.0 Hz, J6a,6b=5.0J_{6a,6b} = 5.0 Hz) confirm cis-configuration via geometric assignment .
  • IR spectroscopy : Absorption bands at 1700 cm1^{-1} (carboxyl C=O) and 3300 cm1^{-1} (N-H/O-H) validate functional groups adjacent to the spiro center .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropane moiety influence reactivity and downstream applications?

  • Methodological Answer :

  • Stereochemical inversion during cyclopropane ring-opening (e.g., via reductive scission) alters spatial orientation of substituents, impacting intermolecular interactions. For example, acid-catalyzed ring-opening retains stereochemistry, while lithium-ammonia reduction induces inversion, affecting enantioselectivity in drug design .
  • Computational modeling (e.g., DFT) paired with X-ray crystallography can correlate stereochemistry with bioactivity, as seen in spirocyclic anticancer agents .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Core scaffold diversification : Replacing piperidine with cyclopropane (e.g., in spiro[indoline-3,4-piperidine] derivatives) enhances metabolic stability and target binding affinity. This approach requires iterative SAR studies using substituents like aminopyridines or benzomorpholine analogs .
  • Functional group engineering : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 6-carboxylate position modulates electronic density, potentially improving interactions with biological targets. Such modifications are validated via in vitro assays (e.g., kinase inhibition) .

Q. How can contradictions in spectral data for cyclopropane-containing intermediates be resolved?

  • Methodological Answer :

  • Multi-technique validation : Combine 1^1H-13^13C HMBC for long-range coupling analysis and COSY for proton-proton connectivity to resolve overlapping signals. For example, cyclopropane protons in δH 0.60–0.71 ppm correlate with carbons at δC 10.7–15.9 ppm in HMQC spectra .
  • Crystallographic verification : Single-crystal X-ray diffraction provides unambiguous confirmation of cyclopropane geometry and spiro junction conformation .

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